molecular formula C6H2K4N6ORu+ B079405 Potassium ruthenium cyanide CAS No. 15002-31-0

Potassium ruthenium cyanide

Cat. No.: B079405
CAS No.: 15002-31-0
M. Wt: 413.6 g/mol
InChI Key: FRCBOHAGKUJBHE-UHFFFAOYSA-N
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Description

Potassium ruthenium cyanide is a coordination compound that consists of potassium, ruthenium, and cyanide ions. It is known for its unique chemical properties and potential applications in various fields, including catalysis, materials science, and medicine. The compound is of particular interest due to the versatile oxidation states of ruthenium, which allow it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium ruthenium cyanide can be synthesized through several methods. One common approach involves the reaction of potassium cyanide with a ruthenium salt, such as ruthenium chloride. The reaction typically takes place in an aqueous solution and may require heating to facilitate the formation of the complex. The general reaction can be represented as follows: [ \text{RuCl}_3 + 3 \text{KCN} \rightarrow \text{K}_3[\text{Ru(CN)}_6] + 3 \text{KCl} ]

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and filtration are commonly employed to remove impurities and obtain a pure compound.

Chemical Reactions Analysis

Types of Reactions: Potassium ruthenium cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species of ruthenium.

    Reduction: It can also be reduced to lower oxidation state species.

    Substitution: Cyanide ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand substitution reactions may involve reagents like phosphines or amines.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium oxides, while reduction can produce lower oxidation state ruthenium complexes.

Scientific Research Applications

Potassium ruthenium cyanide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic and inorganic reactions, including hydrogenation and oxidation reactions.

    Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and induce apoptosis in cancer cells.

    Industry: It is employed in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of potassium ruthenium cyanide involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the induction of apoptosis in cancer cells. The compound’s catalytic activity is attributed to the versatile oxidation states of ruthenium, which allow it to facilitate electron transfer reactions and activate substrates.

Comparison with Similar Compounds

Potassium ruthenium cyanide can be compared with other similar compounds, such as:

    Potassium ferrocyanide: Both compounds contain cyanide ligands, but potassium ferrocyanide has iron as the central metal. This compound exhibits more versatile oxidation states and catalytic properties.

    Potassium hexacyanoferrate: Similar to potassium ferrocyanide, but with different oxidation states of iron.

    Sodium ruthenium cyanide: Similar to this compound but with sodium as the counterion. The choice of counterion can affect the solubility and reactivity of the compound.

This compound stands out due to the unique properties of ruthenium, which allow it to participate in a broader range of chemical reactions and applications compared to its iron counterparts.

Properties

IUPAC Name

tetrapotassium;ruthenium(2+);hexacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CN.4K.Ru/c6*1-2;;;;;/q6*-1;4*+1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCBOHAGKUJBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6K4N6Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933856
Record name Potassium ruthenium(2+) cyanide (4/1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15002-31-0
Record name Potassium ruthenium cyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015002310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium ruthenium(2+) cyanide (4/1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrapotassium hexakis(cyano-C)ruthenate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium ruthenium cyanide
Reactant of Route 2
Potassium ruthenium cyanide
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Q & A

Q1: How does Potassium Ruthenium Cyanide contribute to glycogen contrast in electron microscopy?

A: The research paper demonstrates that this compound, when combined with Osmium Tetroxide (OsO4), forms a complex that selectively binds to glycogen in tissue samples []. This complex, due to the presence of heavy metals like Ruthenium and Osmium, increases the electron density of glycogen granules, making them appear darker and more distinct under an electron microscope. This selective staining allows for better visualization and analysis of glycogen distribution and morphology in various tissues.

Q2: What is the significance of the Osmium-to-Ruthenium ratio in the staining complex?

A: The study found that the ratio of Osmium to Ruthenium in the staining complex influences the contrast enhancement of glycogen. When Osmium Tetroxide was combined with this compound, the Osmium-to-Ruthenium ratio was found to be approximately 1:2 in glycogen []. This specific ratio suggests a particular stoichiometry in the complex formation, contributing to its specific affinity for glycogen and the resulting contrast enhancement.

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